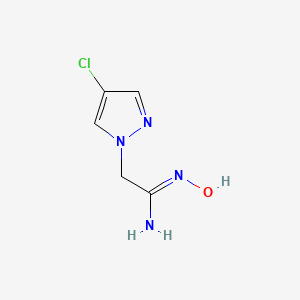

2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

Description

2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a synthetic compound featuring a pyrazole core substituted with a chlorine atom at the 4-position, linked to an ethanimidamide moiety with a hydroxylamine functional group.

Key structural attributes include:

- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, modified by a chlorine substituent to enhance electron-withdrawing effects.

- Ethanimidamide backbone: A two-carbon chain terminating in an imidamide group, which may participate in hydrogen bonding or coordination chemistry.

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYSUGAEDFDVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NN1C/C(=N/O)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 4-chloropyrazole with ethyl chloroformate, followed by the addition of hydroxylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide:

Chemical Information

- Name: 2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

- CAS Number: 1173310-66-1

- Molecular Formula: C5H7ClN4O

- Versatile small molecule scaffold

Applications

While specific applications of 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide are not detailed in the search results, information regarding pyrazoles in general, as well as hydroxyethanimidamides, provides some insight:

- Pyrazole derivatives Pyrazoles exhibit a broad spectrum of biological activities and serve as medicinal scaffolds .

- Building block: 2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide is used as a building block in the synthesis of more complex organic molecules.

- Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Related compounds

- 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile: A pyrazole derivative

- 2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide: It is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

- 3-fluoro-4-methoxyacetophenone: A related compound with similar structural features.

- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a fluorine and methoxy group attached to a phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-Based Derivatives

Key Observations :

- The addition of phenyl or cyano groups (e.g., 3a) increases molecular weight and may promote π-π interactions .

- Synthetic Accessibility : Derivatives like 3a–3d achieve yields of 62–71% via coupling reactions using EDCI/HOBt, suggesting efficient synthesis compared to the discontinued target compound .

- Physical Properties : Higher melting points in dichloro-substituted analogs (e.g., 3b at 171–172°C) correlate with increased molecular rigidity and intermolecular forces .

Heterocyclic Analogues Beyond Pyrazole

Table 2: Comparison with Benzimidazole and Thiazole Derivatives

Key Observations :

- Thiazole/Oxadiazole Derivatives : Substituents like thiazolyl or oxadiazolyl (e.g., in ) introduce additional hydrogen-bond acceptors, influencing target selectivity .

Functional Group Modifications

- N'-Hydroxyimidamide vs. Carboxamide : The target compound’s N'-hydroxy group distinguishes it from carboxamide-linked analogs (e.g., 3a–3b), enabling redox activity and metal coordination. Conversely, carboxamide derivatives exhibit higher thermal stability, as evidenced by melting points >130°C .

- Chain Length and Branching : The methyl-branched analog (C7H12ClN4O, ) may exhibit improved membrane permeability compared to the linear ethanimidamide chain in the target compound .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The chemical structure of 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | A549 | 26.00 |

In particular, pyrazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives related to this compound have been reported to inhibit Aurora-A kinase, a critical target in cancer therapy, with IC50 values as low as 0.16 µM .

Antimicrobial and Antibiofilm Activity

The compound also exhibits antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that certain compounds displayed strong inhibitory action against human carbonic anhydrase isoforms, which are important in various physiological processes and disease states.

| Isoform | IC50 (nM) |

|---|---|

| hCA-I | 92.34 |

| hCA-II | 73.20 |

Moreover, these compounds demonstrated significant antibiofilm activity against pathogenic bacteria, indicating their potential use in treating biofilm-associated infections .

The biological activity of 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide may be attributed to its ability to interact with specific biological targets. For example, studies utilizing molecular docking simulations have suggested that this compound could inhibit key enzymes involved in tumor progression and bacterial virulence .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of several pyrazole derivatives on MCF7 breast cancer cells. Results indicated that compounds similar to 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds effectively disrupted biofilm formation at sub-MIC concentrations, highlighting their potential as therapeutic agents against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.